molecular formula C18H14O8 B117798 Dibenzoyl-D-tartaric acid CAS No. 17026-42-5

Dibenzoyl-D-tartaric acid

Cat. No. B117798
CAS RN: 17026-42-5
M. Wt: 376.3 g/mol
InChI Key: YONLFQNRGZXBBF-KBPBESRZSA-N
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Description

Dibenzoyl-D-tartaric acid is a reagent used to produce chiral salts . It is commonly used as an optically active resolving agent in the chiral resolution process such as diastereomeric salt resolution technique .


Synthesis Analysis

A monolithic molecularly imprinted polymer (monolithic MIP) for Dibenzoyl-D-tartaric acid (D-DBTA) was prepared in a stainless-steel chromatographic column tube as HPLC stationary phase through in situ polymerization . D-ritalinic acid (dRA) was synthesized and d- and l- isomers were separated by resolution using resolving agent, (+)-dibenzoyl-D-tartaric acid .


Chemical Reactions Analysis

Dibenzoyl-D-tartaric acid plays a significant role in chromatographic separations based on tartaric acid and its derivatives .


Physical And Chemical Properties Analysis

Dibenzoyl-D-tartaric acid appears as a white to pale yellowish powder. .

Scientific Research Applications

Enantioselective Separation and Chiral Recognition

  • Dibenzoyl-D-tartaric acid (D-DBTA) has been used for the enantioselective separation of tryptophan enantiomers, demonstrating the compound's role in recognizing and separating chiral molecules (Jiao et al., 2013).
  • Additionally, D-DBTA has been utilized in optical resolution processes, specifically for racemic alcohols, showing its effectiveness in resolving complex mixtures into their enantiomeric components (Kassai et al., 2000).

Influence on Electrical Properties of Polymers

  • A study explored the influence of dibenzoyl-L-tartaric acid on the electrical properties of polyaniline, a conductive polymer. The study showed how the acid affects the electrical characteristics, offering insights into materials science and engineering applications (Naar et al., 2009).

Use in Molecular Recognition and Supramolecular Chemistry

  • Research on molecular imprinted polymers with recognition properties towards Dibenzoyl-tartaric acid indicates its potential application in selective sensing and separation technologies (Yang Zuo-guo, 2005).

Second Harmonic Generation Properties

  • Dibenzoyl tartaric acid was found to be significant in the formation of salts with anilinium cations, which exhibit second harmonic generation activities. This highlights its potential application in the field of nonlinear optics and photonic materials (Kadirvelraj et al., 1998).

Synthesis and Chemical Properties

  • The compound has been synthesized and characterized, providing foundational knowledge for its various applications in chemical and pharmaceutical research (Huang Cheng-jun, 2009).

Safety And Hazards

Dibenzoyl-D-tartaric acid can cause serious eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Dibenzoyl-D-tartaric acid is commonly used as an optically active resolving agent in the chiral resolution process such as diastereomeric salt resolution technique . It is also used as a reagent for chiral resolution of amino compounds .

properties

IUPAC Name

(2S,3S)-2,3-dibenzoyloxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONLFQNRGZXBBF-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50884953
Record name Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)-
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Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dibenzoyl-D-tartaric acid

CAS RN

17026-42-5
Record name (+)-Dibenzoyltartaric acid
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Record name Tartaric acid, dibenzoate, (+)-
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Record name Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)-
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Record name Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)-
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Record name [S-(R*,R*)]-2,3-bis(benzoyloxy)succinic acid
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Record name Dibenzoyltartaric acid, (+)-D-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
539
Citations
FP Jiao, XQ Chen, ZD Fu, YH Hu, YH Wang - Journal of Molecular Structure, 2009 - Elsevier
The intercalation of (+)-dibenzoyl-d-tartaric acid (DBTA) into Mg–Al layered double hydroxides (LDH-CO 3 and LDH-NO 3 ) by ion-exchange method have been investigated. The …
Number of citations: 26 www.sciencedirect.com
CL Butler, LH Cretcher - Journal of the American Chemical …, 1933 - ACS Publications
… of water and the mixture was gently boiled for one-half hour, during which time dibenzoyl-d-tartaric acid monohydrate collected on the bottom of the flask as a heavy oil. When allowed to …
Number of citations: 64 pubs.acs.org
HT Wang, Y Tang, M Chen, DJ Qian, L Zhang… - Colloids and Surfaces A …, 2015 - Elsevier
Enantiomeric dibenzoyl tartaric acid (DBTarA)-induced formation of chiral tetrakis(4-carboxyphenyl)porphyrin (TCPP) aggregates have been investigated in solutions and at the air–…
Number of citations: 4 www.sciencedirect.com
X Chen, W Yang, Y Zhou, F Jiao - Journal of Porous Materials, 2012 - Springer
… A monolithic molecularly imprinted polymer (monolithic MIP) for dibenzoyl-D-tartaric acid (D-DBTA) was prepared in a stainless-steel chromatographic column tube (50 mm × 4.6 mm ID) …
Number of citations: 22 link.springer.com
AN Campbell, L Slotin, SA Johnston - Journal of the American …, 1933 - ACS Publications
In preparations of racemic acid by the standard method, 1 we have found that calcium sulfate is an inevitable impurity, despite frequent recrystallizations. This situation is due to thewell-…
Number of citations: 2 pubs.acs.org
F Jiao, H Song, W Yang, X Jiang, X Chen, J Yu - Applied clay science, 2013 - Elsevier
… A series of tartaric acid derivatives, such as di-p-toluoyl-L-tartaric acid (L-DTTA), di-p-toluoyl-D-tartaric acid (D-DTTA), dibenzoyl-L-tartaric acid (L-DBTA) and dibenzoyl-D-tartaric acid (D…
Number of citations: 22 www.sciencedirect.com
TS Patterson, D McCreath - Journal of the Chemical Society (Resumed …, 1934 - pubs.rsc.org
… The Rotation Dispersion of Esters of Dibenzoyl-d-tartaric Acid in Various Solvents. … Temperature-rotation curves of esters of dibenzoyl-d-tartaric acid. …
Number of citations: 0 pubs.rsc.org
CG FERRAYOLI, MA PALACIO, MF BRESINA… - researchgate.net
A convenient method is described for the resolution of racemic Albuterol by selective crystallization of its di-ptoluoyl-D-tartrate salt. The separation resulted in a 38% yield of the (R)-…
Number of citations: 0 www.researchgate.net
QK Fang, CH Senanayake, Z Han, C Morency… - Tetrahedron …, 1999 - Elsevier
… Racemic sibutramine was resolved with dibenzoyl-d-tartaric acid, and the absolute stereochemistry of sibutramine was determined by single crystal X-ray crystallography of its …
Number of citations: 26 www.sciencedirect.com
E Fogassy, M Ács, J Felméri, Z Aracs - Periodica Polytechnica Chemical …, 1976 - pp.bme.hu
… They reacted 0,5 to 0,7 mol of dibenzoyl-d-tartaric acid disodium salt with onc mol of DL-I hydrochlorid salt. The yield was 57 to 60%, the end product was of very high optical purity. …
Number of citations: 17 pp.bme.hu

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